(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with 4-acetamidophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Amide Formation: The compound can form amide bonds with other carboxylic acids or amines.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling with other amino acids forms peptides.
Oxidized or Reduced Derivatives: Depending on the reagents used, various oxidized or reduced products can be obtained.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting Group Chemistry: The Fmoc group is widely used in organic synthesis to protect amino groups.
Biology
Protein Engineering: Utilized in the synthesis of modified proteins for research purposes.
Enzyme Studies: Used to study enzyme-substrate interactions.
Medicine
Drug Development: Employed in the synthesis of peptide-based drugs.
Diagnostic Tools: Used in the development of diagnostic assays involving peptides.
Industry
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard organic synthesis reactions such as coupling and deprotection.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the acetamido group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of an acetamido group.
Uniqueness
Acetamido Group: The presence of the acetamido group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid provides unique reactivity and properties compared to similar compounds.
Versatility: Its ability to undergo various chemical reactions and its widespread use in peptide synthesis make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKWDQVBLTUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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